molecular formula C30H50O2 B161706 Diepiserratenediol CAS No. 3604-92-0

Diepiserratenediol

Cat. No. B161706
CAS RN: 3604-92-0
M. Wt: 442.7 g/mol
InChI Key: FMUNNDDBCLRMSL-BMWRSPAGSA-N
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Description

Diepiserratenediol is a natural compound isolated from the whole plants of Lycopodium japonicum Thunb . It has potential activity to inhibit tumor promotion and shows potent inhibitory effects on EBV-EA induction .


Molecular Structure Analysis

Diepiserratenediol has a molecular formula of C30H50O2 and a molecular weight of 442.72 g/mol . The IUPAC name is (3S,6R,8R,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo [13.8.0.03,12.06,11.016,21]tricos-1 (23)-ene-8,19-diol .


Physical And Chemical Properties Analysis

Diepiserratenediol is a powder . It has a predicted boiling point of 530.9±50.0 °C and a predicted density of 1.05±0.1 g/cm3 .

Scientific Research Applications

Cancer Chemopreventive Potential

Diepiserratenediol, a type of serratane-type triterpenoid, has demonstrated significant potential in cancer chemoprevention. Studies have highlighted its inhibitory effects on the activation of Epstein-Barr virus early antigen (EBV-EA) induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This inhibitory action is crucial because EBV-EA activation is a key step in the promotion of skin tumors. Notably, diepiserratenediol has shown a remarkable inhibitory effect on skin tumor promotion in an in vivo two-stage mouse skin carcinogenesis test. These findings suggest that diepiserratenediol could be a valuable agent for cancer chemoprevention (Tanaka et al., 2003).

Polyfunctional Triterpenoids Composition

Diepiserratenediol has been identified as one of the polyfunctional triterpenoids in the extract of Yeddo spruce. The study of its composition and structure, including its 13C NMR spectra and X-ray structural analysis (XSA), provides valuable insights into the chemical nature of serratene triterpenoids. This research contributes to the broader understanding of natural compounds and their potential applications in various fields, including pharmacology and chemistry (Chernenko et al., 1992).

Isolation and Structural Characterization

Diepiserratenediol was isolated from the stem bark of Picea jezoensis Carr. hondoensis, where its structure was characterized based on spectral evidence. The isolation and structural characterization of diepiserratenediol contribute to the field of phytochemistry, aiding in the understanding of the chemical constituents of plants and their potential pharmacological properties (Tanaka et al., 1994).

properties

IUPAC Name

(3S,6R,8R,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNNDDBCLRMSL-BMWRSPAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diepiserratenediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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